2'-(4-Ethoxyphenyl)-7'-methoxy-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its spirocyclic structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step often involves the cyclization of an appropriate hydrazine derivative with a substituted benzoxazine precursor under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is introduced by reacting the intermediate with a cyclohexanone derivative, often under reflux conditions in the presence of a suitable catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazolo[1,5-c][1,3]benzoxazine core is particularly interesting for its bioactivity.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable spirocyclic structure.
Mechanism of Action
The mechanism by which 2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-c][1,3]benzoxazine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- 7’-Methoxy-2’-(4-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine]
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d][1,3]benzoxazine
Uniqueness
Compared to similar compounds, 2’-(4-Ethoxyphenyl)-7’-methoxy-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its specific substitution pattern and spirocyclic structure. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H30N2O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C25H30N2O3/c1-4-29-19-10-8-18(9-11-19)21-16-22-20-6-5-7-23(28-3)24(20)30-25(27(22)26-21)14-12-17(2)13-15-25/h5-11,17,22H,4,12-16H2,1-3H3 |
InChI Key |
XWRSJLGKZSEOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCC(CC5)C |
Origin of Product |
United States |
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